molecular formula C10H8N2O2 B2646670 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid CAS No. 1706440-26-7

6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid

Cat. No.: B2646670
CAS No.: 1706440-26-7
M. Wt: 188.186
InChI Key: OEZATHYFIFKKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyridine ringsIt is a white to pale yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane. This reaction is carried out under specific conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing biological processes. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Uniqueness: 6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid is unique due to its combination of pyrrole and pyridine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and interactions that are not typically observed in simpler heterocycles.

Properties

IUPAC Name

6-(1H-pyrrol-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-4-1-3-8(12-9)7-5-2-6-11-7/h1-6,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZATHYFIFKKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.